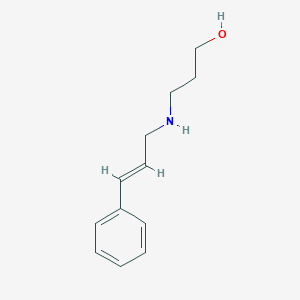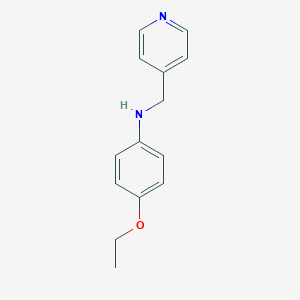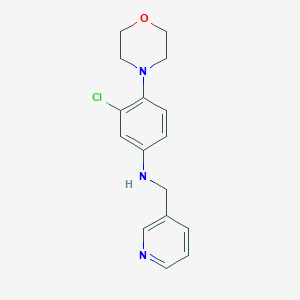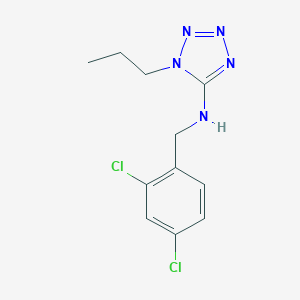
3-(Cinnamylamino)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cinnamylamino)-1-propanol, also known as CAP, is a synthetic compound that has been used in scientific research and laboratory experiments for many years. It is a cinnamyl derivative of propanol, which is a primary alcohol with a three-carbon chain. CAP is a colorless liquid with a low boiling point and a pleasant odor. It is an important intermediate for the synthesis of several biologically active compounds. It has been used extensively in the synthesis of drugs, insecticides, and other industrial compounds.
Mécanisme D'action
The mechanism of action of 3-(Cinnamylamino)-1-propanol is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. It is also believed to interact with proteins, such as receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been observed to have anticoagulant, anti-inflammatory, and antibacterial activities. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which may be responsible for its anticoagulant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-(Cinnamylamino)-1-propanol in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it has a low solubility in water and is not very soluble in organic solvents.
Orientations Futures
The potential applications of 3-(Cinnamylamino)-1-propanol in scientific research and laboratory experiments are numerous. In the future, it may be used to study the structure and function of proteins, to develop new drugs and insecticides, and to study the mechanisms of action of existing drugs. Additionally, further research into the biochemical and physiological effects of this compound may reveal new therapeutic uses. Finally, more research into the synthesis and stability of this compound may lead to more efficient and cost-effective methods of production.
Méthodes De Synthèse
3-(Cinnamylamino)-1-propanol can be synthesized from cinnamaldehyde and propan-2-ol in the presence of a base catalyst. The reaction involves the nucleophilic addition of the propan-2-ol to the cinnamaldehyde, followed by dehydration of the resulting intermediate to form this compound. The reaction is usually carried out at room temperature in aqueous solution.
Applications De Recherche Scientifique
3-(Cinnamylamino)-1-propanol has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a substrate in enzyme kinetics studies, as a reagent in protein-ligand binding studies, and as a probe to study the structure and function of proteins. It has also been used to study the mechanism of action of drugs, such as anticoagulants and antibiotics.
Propriétés
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12/h1-4,6-8,13-14H,5,9-11H2/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDCSAFWFQKKI-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499109.png)

![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499114.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B499115.png)


![3-chloro-N-[(5-methylthiophen-2-yl)methyl]-4-(morpholin-4-yl)aniline](/img/structure/B499119.png)



![N-{2-[(4-fluorobenzyl)oxy]benzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B499125.png)